molecular formula C21H24N2O5 B2566528 N-(4-(tert-Butyl)phenyl)-3-(4,5-dimethoxy-2-nitrophenyl)acrylamide CAS No. 307952-84-7

N-(4-(tert-Butyl)phenyl)-3-(4,5-dimethoxy-2-nitrophenyl)acrylamide

Cat. No.: B2566528
CAS No.: 307952-84-7
M. Wt: 384.432
InChI Key: IFRDCDVNICRSBM-IZZDOVSWSA-N
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Description

N-(4-(tert-Butyl)phenyl)-3-(4,5-dimethoxy-2-nitrophenyl)acrylamide is an organic compound that belongs to the class of acrylamides. This compound is characterized by the presence of a tert-butyl group attached to a phenyl ring, which is further connected to an acrylamide moiety. The compound also features a dimethoxy-nitrophenyl group, which contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(tert-Butyl)phenyl)-3-(4,5-dimethoxy-2-nitrophenyl)acrylamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-(tert-butyl)aniline and 4,5-dimethoxy-2-nitrobenzaldehyde as the primary starting materials.

    Formation of Intermediate: The first step involves the condensation of 4-(tert-butyl)aniline with 4,5-dimethoxy-2-nitrobenzaldehyde in the presence of a suitable catalyst, such as acetic acid, to form an imine intermediate.

    Reduction: The imine intermediate is then reduced using a reducing agent like sodium borohydride to form the corresponding amine.

    Acrylamide Formation: The final step involves the reaction of the amine with acryloyl chloride in the presence of a base, such as triethylamine, to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-(tert-Butyl)phenyl)-3-(4,5-dimethoxy-2-nitrophenyl)acrylamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to reduce the nitro group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran.

    Substitution: Nucleophiles such as amines or thiols; reactions may require catalysts or specific pH conditions.

Major Products Formed

    Oxidation: Corresponding nitro or nitroso derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted acrylamides depending on the nucleophile used.

Scientific Research Applications

N-(4-(tert-Butyl)phenyl)-3-(4,5-dimethoxy-2-nitrophenyl)acrylamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-(tert-Butyl)phenyl)-3-(4,5-dimethoxy-2-nitrophenyl)acrylamide involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The presence of the nitro and dimethoxy groups can influence its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(tert-Butyl)phenyl)-3-(4-methoxyphenyl)acrylamide
  • N-(4-(tert-Butyl)phenyl)-3-(4-nitrophenyl)acrylamide
  • N-(4-(tert-Butyl)phenyl)-3-(4,5-dimethoxyphenyl)acrylamide

Uniqueness

N-(4-(tert-Butyl)phenyl)-3-(4,5-dimethoxy-2-nitrophenyl)acrylamide is unique due to the presence of both the dimethoxy and nitro groups on the phenyl ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. The tert-butyl group also enhances its stability and lipophilicity, which can be advantageous in certain research and industrial contexts.

Properties

IUPAC Name

(E)-N-(4-tert-butylphenyl)-3-(4,5-dimethoxy-2-nitrophenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O5/c1-21(2,3)15-7-9-16(10-8-15)22-20(24)11-6-14-12-18(27-4)19(28-5)13-17(14)23(25)26/h6-13H,1-5H3,(H,22,24)/b11-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFRDCDVNICRSBM-IZZDOVSWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)NC(=O)C=CC2=CC(=C(C=C2[N+](=O)[O-])OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)NC(=O)/C=C/C2=CC(=C(C=C2[N+](=O)[O-])OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

307952-84-7
Record name N-(4-TERT-BUTYLPHENYL)-3-(4,5-DIMETHOXY-2-NITROPHENYL)ACRYLAMIDE
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